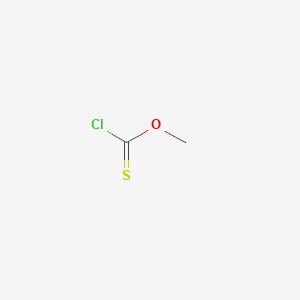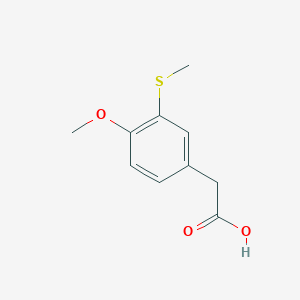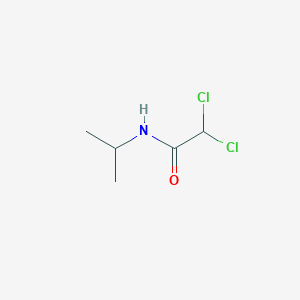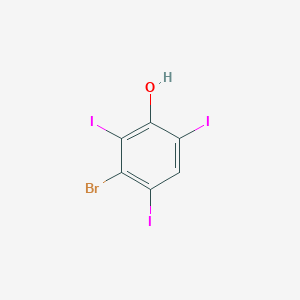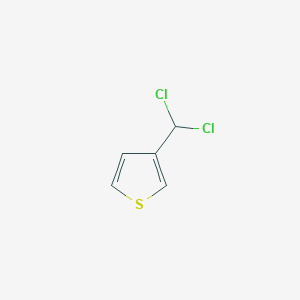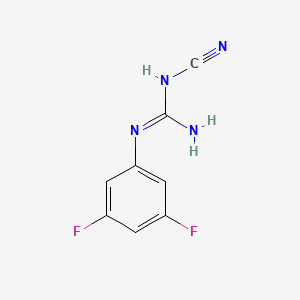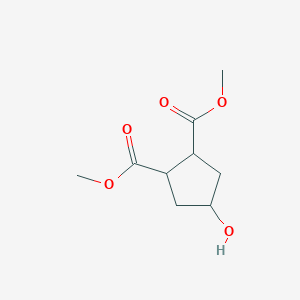
(3R,4R)-3,4-Bis(Methyloxycarbonyl)cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3,4-Bis(Methyloxycarbonyl)cyclopentanol is an organic compound with the molecular formula C9H14O5 It is a derivative of cyclopentane, featuring a hydroxyl group and two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Bis(Methyloxycarbonyl)cyclopentanol can be achieved through several methods. One common approach involves the esterification of 4-Hydroxy-cyclopentane-1,2-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-3,4-Bis(Methyloxycarbonyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: 4-Oxo-cyclopentane-1,2-dicarboxylic acid, dimethyl ester.
Reduction: 4-Hydroxy-cyclopentane-1,2-dimethanol.
Substitution: 4-Alkoxy-cyclopentane-1,2-dicarboxylic acid, dimethyl ester.
Applications De Recherche Scientifique
(3R,4R)-3,4-Bis(Methyloxycarbonyl)cyclopentanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R,4R)-3,4-Bis(Methyloxycarbonyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionalities allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-cyclopentane-1,2-dicarboxylic acid: Lacks the ester groups, making it less lipophilic.
Cyclopentane-1,2-dicarboxylic acid, dimethyl ester: Lacks the hydroxyl group, reducing its potential for hydrogen bonding.
4-Methoxy-cyclopentane-1,2-dicarboxylic acid, dimethyl ester: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and interactions.
Uniqueness
(3R,4R)-3,4-Bis(Methyloxycarbonyl)cyclopentanol is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H14O5 |
|---|---|
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
dimethyl 4-hydroxycyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C9H14O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h5-7,10H,3-4H2,1-2H3 |
Clé InChI |
QLJLIXRDKFAGFW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(CC1C(=O)OC)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
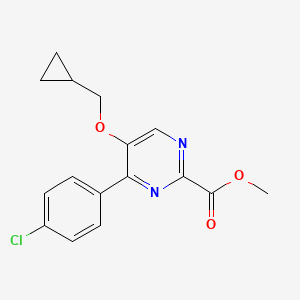
![allyl N-[(mesitylsulfonyl)-oxy]carbamate](/img/structure/B8521096.png)
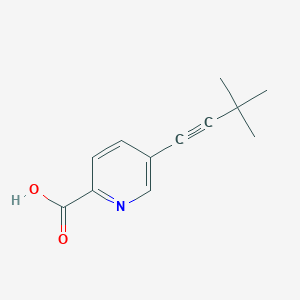
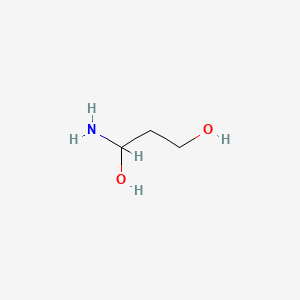
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,3-[(2-ethoxyethoxy)methyl]-1-[(4-fluorophenyl)methyl]-](/img/structure/B8521117.png)
![(R)-4-chloro-6,7-dihydro-5-methyl-5H-cyclopenta[d]pyrimidine](/img/structure/B8521122.png)
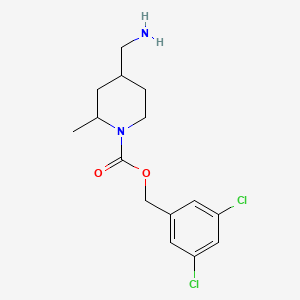
![ethyl 1-(4-fluorobenzyl)-4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8521146.png)
